
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages and hydroxyl groups at both ends of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a suitable initiator, such as a hydroxyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain length.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the use of continuous reactors. These reactors allow for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler polyethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is largely dependent on its chemical structure. The multiple ether linkages and hydroxyl groups allow it to interact with various molecular targets, such as cell membranes and proteins. These interactions can alter the physical properties of membranes, enhance the solubility of hydrophilic drugs, and facilitate the transport of molecules across biological barriers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): A polyether compound with similar properties but different chain lengths and functional groups.
Polypropylene glycol (PPG): Another polyether with a different backbone structure and applications.
Polytetrahydrofuran (PTHF): A polyether with a cyclic structure, used in different industrial applications.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
72223-88-2 |
|---|---|
Formule moléculaire |
C10H22O11 |
Poids moléculaire |
318.27 g/mol |
Nom IUPAC |
hydroxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O11/c11-1-13-3-15-5-17-7-19-9-21-10-20-8-18-6-16-4-14-2-12/h11-12H,1-10H2 |
Clé InChI |
ATBINRDGNQRXQG-UHFFFAOYSA-N |
SMILES canonique |
C(O)OCOCOCOCOCOCOCOCOCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


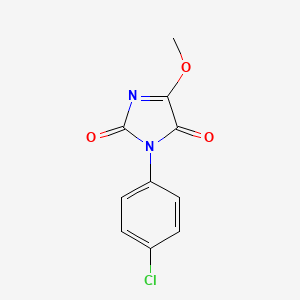
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

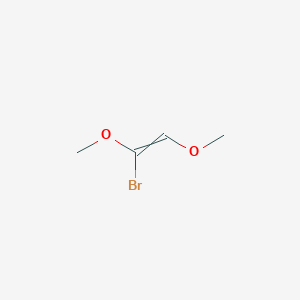
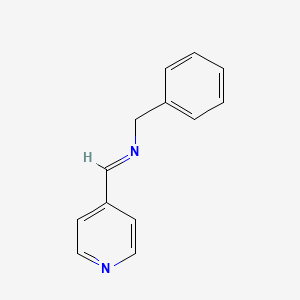
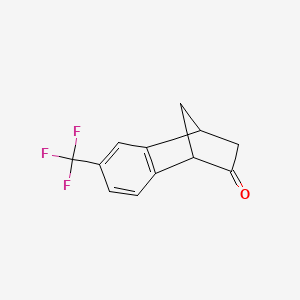




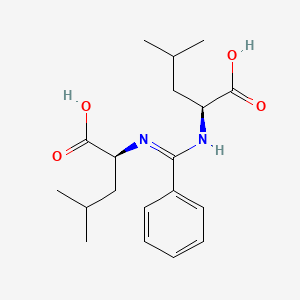
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
